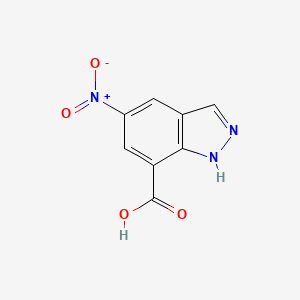

5-Nitro-1H-indazole-7-carboxylic acid

描述

Historical Context and Evolution of Indazole Chemistry in Academic Research

The study of indazoles, or benzopyrazoles, dates back to the work of Emil Fischer. researchgate.net Initially, research focused on the fundamental synthesis and understanding the tautomerism of the indazole nucleus. austinpublishinggroup.com Indazoles can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable and, therefore, the predominant form. nih.gov

Over the last few decades, the field has evolved significantly. austinpublishinggroup.com Early synthetic methods have been refined, and novel, more efficient synthetic routes are continuously being developed, including metal-organic syntheses. austinpublishinggroup.com The growing understanding of the indazole scaffold's chemical properties has paved the way for the creation of a vast library of derivatives. This expansion has been driven by the discovery of the broad pharmacological potential of these compounds. pnrjournal.com Consequently, the focus of academic research has shifted from basic synthesis to the design and development of indazole derivatives with specific biological targets for therapeutic applications. nih.govaustinpublishinggroup.com

Significance of Indazole Heterocycles as Privileged Structures in Chemical and Biological Investigations

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. researchgate.net Although the indazole ring system is rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) identified, its synthetic derivatives have shown a wide array of pharmacological activities. pnrjournal.com

Indazole-containing compounds have been investigated for their potential as:

Antitumor agents nih.gov

Anti-inflammatory agents nih.gov

Antibacterial and antifungal agents nih.gov

Anti-HIV agents nih.gov

Analgesic agents researchgate.net

Antiarrhythmic agents nih.gov

The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs. For instance, Granisetron is used as an antiemetic, while Axitinib and Pazopanib are tyrosine kinase inhibitors employed in cancer therapy. pnrjournal.com This success in clinical applications underscores the chemical and biological importance of the indazole heterocycle and continues to fuel research into new derivatives. pnrjournal.com

Overview of 5-Nitro-1H-indazole-7-carboxylic Acid as a Subject of Advanced Scientific Inquiry

This compound is a specific derivative of the indazole core that has drawn interest in advanced scientific research. Its structure is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 7-position of the indazole ring. These functional groups significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

The primary significance of this compound lies in its role as a building block for more complex molecules with potential applications in pharmaceuticals and agrochemicals. For example, its methyl ester, this compound methyl ester, is utilized in the synthesis of various bioactive molecules, with research exploring its potential in developing novel therapeutic agents. chemimpex.com The reactivity of the nitro and carboxylic acid groups allows for a variety of chemical transformations, providing a pathway to new classes of indazole derivatives. Research into this compound and its related structures contributes to the broader understanding of structure-activity relationships within the indazole family. researchgate.net

Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | This compound methyl ester |

| CAS Number | 883290-89-9 | 632291-85-1 |

| Molecular Formula | C8H5N3O4 | C9H7N3O4 |

| Molecular Weight | 207.14 g/mol | 221.17 g/mol |

| Purity | ≥ 98% (HPLC) | ≥ 95% (HPLC) |

| Appearance | Not specified | Yellow to beige solid |

属性

IUPAC Name |

5-nitro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHZWSGEIJEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362578 | |

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883290-89-9 | |

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 5 Nitro 1h Indazole 7 Carboxylic Acid

Advanced Synthetic Routes to the 5-Nitro-1H-indazole-7-carboxylic Acid Core and its Precursors

The construction of the this compound framework requires precise control over regiochemistry and functional group compatibility. Various advanced synthetic strategies have been developed to access this and related indazole cores efficiently.

A foundational method for the synthesis of the 5-nitroindazole (B105863) core involves the diazotization of an appropriately substituted aniline (B41778) followed by intramolecular cyclization. A classic and effective route starts from 2-amino-5-nitrotoluene. In this procedure, the amino group is treated with sodium nitrite (B80452) in acetic acid to form a diazonium salt, which then undergoes spontaneous cyclization to yield 5-nitroindazole. orgsyn.org The reaction proceeds by allowing the solution to stand for several days at room temperature, followed by concentration and purification. orgsyn.org Yields for this transformation are typically high, ranging from 72-80% after recrystallization. orgsyn.org

Another regioselective approach involves the reaction of a substituted benzaldehyde (B42025) with hydrazine (B178648). For instance, 2-fluoro-5-nitrobenzaldehyde (B1301997) reacts with hydrazine hydrate (B1144303) in DMF at room temperature. The reaction is monitored by thin-layer chromatography to ensure the complete conversion of the starting material, after which the product is isolated by extraction to give pure 5-nitroindazole. chemicalbook.com This method leverages the reactivity of the ortho-fluoro substituent, which acts as a leaving group in the cyclization step.

To improve synthetic efficiency, reduce waste, and simplify laboratory operations, one-pot reactions have been developed for the synthesis of substituted indazoles. An efficient one-pot domino process has been successfully applied for the synthesis of 1-aryl-5-nitro-1H-indazoles. nih.gov This method begins with the formation of an arylhydrazone from a substituted acetophenone (B1666503) or benzaldehyde, followed by deprotonation and a subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This one-pot modification has proven successful, particularly for substrates derived from acetophenone, affording yields in the range of 73-96%. nih.gov While this specific example leads to an N-arylated product, the underlying principle of combining multiple steps into a single operation is a key strategy for enhancing the efficiency of indazole synthesis.

Transition metal catalysis offers powerful and versatile methods for constructing the indazole ring system. Copper and palladium catalysts are frequently employed for C-N bond formation, a critical step in many indazole syntheses.

Copper-catalyzed intramolecular N-arylation is a notable approach. This method has been applied to convert o-chlorinated arylhydrazones into 1H-indazoles. beilstein-journals.org The reaction typically involves heating the arylhydrazone substrate with a copper(I) source, such as CuI, a base like KOH, and a ligand like 1,10-phenanthroline (B135089) in a solvent such as DMF. beilstein-journals.org While often applied to o-bromo derivatives, this method has been adapted for the more accessible but less reactive o-chloro precursors. beilstein-journals.org

Palladium-catalyzed reactions have also been extensively developed for the arylation and annulation of various precursors to form indazole derivatives. For example, Pd(OAc)₂ can be used to catalyze the direct oxidative arylation of the indazole core itself, demonstrating its utility in functionalizing pre-formed indazole rings. researchgate.net Rhodium(III)/Copper(II) catalytic systems have been used for sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes to afford 1H-indazoles. nih.gov These advanced methods provide access to a wide range of substituted indazoles under relatively mild conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for the cyclization step in indazole synthesis, particularly when an electron-withdrawing group is present to activate the aromatic ring. The nitro group at the 5-position of the target molecule makes this approach highly feasible.

An efficient route to substituted 1-aryl-5-nitro-1H-indazoles utilizes an SNAr ring closure. nih.govmdpi.com The synthesis starts with the preparation of arylhydrazones from a benzaldehyde or acetophenone bearing a fluorine atom at the C2 position and a nitro group at the C5 position. nih.gov Following deprotonation of the hydrazone, the resulting nucleophile attacks the carbon bearing the fluorine, leading to an intramolecular SNAr cyclization to form the indazole ring. This ring closure step proceeds in high yields, typically between 45% and 90%. nih.gov The presence of the C5-nitro group is crucial for activating the ring towards this nucleophilic attack.

| Starting Material | Reaction Type | Key Reagents | Product | Yield | Reference |

| 2-amino-5-nitrotoluene | Diazotization/Cyclization | Sodium nitrite, Acetic acid | 5-Nitroindazole | 72-80% | orgsyn.org |

| 2-fluoro-5-nitrobenzaldehyde | Condensation/Cyclization | Hydrazine hydrate, DMF | 5-Nitroindazole | Quantitative | chemicalbook.com |

| 2-fluoro-5-nitro-acetophenone arylhydrazone | One-Pot SNAr Cyclization | Base (e.g., t-BuOK) | 1-Aryl-3-methyl-5-nitro-1H-indazole | 73-96% | nih.gov |

| o-chlorinated arylhydrazone | Copper-Catalyzed N-Arylation | CuI, KOH, 1,10-phenanthroline | N-phenyl-1H-indazole | 10-70% | beilstein-journals.org |

Targeted Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further diversification can be achieved through targeted functionalization, most commonly at the nitrogen atoms of the pyrazole (B372694) ring.

N-alkylation and N-arylation of the indazole ring are pivotal for modulating the compound's properties. The reaction can lead to a mixture of N-1 and N-2 substituted regioisomers, and achieving regioselectivity is a primary challenge. The substitution pattern on the indazole ring plays a critical role in directing the incoming alkyl or aryl group. d-nb.infobeilstein-journals.org

N-Alkylation: The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the electronic nature of the substituents on the indazole core. d-nb.infonih.gov Studies on various substituted indazoles have shown that electron-withdrawing groups can significantly influence the N-1/N-2 ratio. d-nb.infobeilstein-journals.org Crucially, for the target molecule's framework, it has been demonstrated that indazoles substituted with a C-7 NO₂ or CO₂Me group confer excellent N-2 regioselectivity (≥96%). d-nb.infobeilstein-journals.org This directing effect is of paramount importance for the selective derivatization of this compound or its esters. A common set of conditions for achieving high N-1 selectivity on many other indazoles involves using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). d-nb.infonih.gov However, the strong directing effect of the C-7 carboxylate group would favor N-2 substitution under these or similar conditions.

N-Arylation: N-arylation of indazoles is commonly achieved using copper-catalyzed Ullmann-type coupling reactions. The reaction of an indazole with an aryl iodide or bromide in the presence of a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a diamine ligand can provide N-1 arylated indazoles with excellent regioselectivity. acs.org While high N-1 selectivity is often observed, the specific substitution pattern of this compound could influence the outcome. Transition-metal-free methods, reacting o-silylaryl triflates with N-H containing heterocycles in the presence of CsF, have also been developed for N-arylation under mild conditions. nih.gov

| Reaction Type | Substrate Type | Reagents/Catalyst | Typical Outcome | Key Finding | Reference |

| N-Alkylation | Indazole with C-7 CO₂Me | NaH, Alkyl Halide, THF | N-2 Alkylation | C-7 ester group directs to N-2 position with ≥96% selectivity. | d-nb.infobeilstein-journals.org |

| N-Arylation | Indazole | CuI, Diamine Ligand, Base, Aryl Halide | N-1 Arylation | General method for regioselective N-1 arylation of indazoles. | acs.org |

| N-Arylation | Indazole | o-silylaryl triflate, CsF | N-Arylation | Transition-metal-free method for N-arylation. | nih.gov |

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Bioisosteric Replacements)

The carboxylic acid group at the 7-position of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are key in various research applications.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through standard acid-catalyzed esterification with an alcohol or by reaction with an alkyl halide after conversion to the carboxylate salt. A prominent example is the synthesis of this compound methyl ester, a compound utilized as a versatile intermediate in chemical synthesis. chemimpex.comjk-sci.com This transformation not only protects the carboxylic acid group but also increases the molecule's lipophilicity. chemimpex.com

Amidation: Direct amidation of the carboxylic acid moiety can be achieved by coupling with a primary or secondary amine. These reactions typically require the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). lookchemmall.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net This amidation reaction is fundamental for creating a diverse library of derivatives with varied structural and electronic properties. mdpi.com

Bioisosteric Replacements: In medicinal chemistry and materials science, replacing a carboxylic acid with a bioisostere—a functional group with similar spatial and electronic characteristics—is a common strategy to modulate a molecule's properties while retaining or enhancing its desired function. researchgate.net For indazole-based compounds, this approach has been explored to improve pharmacokinetic profiles. tandfonline.com While many studies focus on the indazole-5-carboxylic acid scaffold, the principles are directly applicable to the 7-carboxylic acid isomer. Common acidic bioisosteres for a carboxylic acid include tetrazoles, which have a similar pKa, and various other heterocyclic systems. cambridgemedchemconsulting.comdrughunter.com Non-classical, neutral bioisosteres can also be employed to improve properties like cell permeability. nih.gov

Table 1: Potential Bioisosteric Replacements for the 7-Carboxylic Acid Group

| Bioisostere Class | Specific Example | Key Properties |

|---|---|---|

| Acidic Heterocycles | 5-Substituted-1H-tetrazole | Similar pKa to carboxylic acid, maintains acidic character. cambridgemedchemconsulting.comdrughunter.com |

| Acyl Sulfonamides | N-Acylsulfonamide | Acidic, can act as a hydrogen bond donor and acceptor. nih.gov |

| Hydroxamic Acids | N-Hydroxycarboxamide | Can act as a chelating agent, acidic proton. |

Chemical Modifications of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the electronic character of the indazole ring. Its transformation into other functional groups, particularly an amino group, is a key chemical modification that dramatically alters the molecule's properties.

The most common and significant transformation of the aromatic nitro group is its reduction to a primary amine. This conversion changes the substituent from a powerful deactivating, meta-directing group to a strongly activating, ortho-, para-directing group in the context of electrophilic aromatic substitution. masterorganicchemistry.com This reaction can be accomplished through several reliable methods.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often carried out in a solvent like ethanol (B145695) or ethyl acetate. tandfonline.comorganic-chemistry.org

Metal-Acid Reduction: A classic method for nitro group reduction involves the use of an easily oxidized metal in the presence of a strong acid. Common combinations include tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl, or zinc (Zn) in acetic acid. masterorganicchemistry.comscispace.com These methods are robust and tolerate a range of other functional groups, although they can require harsh conditions.

The resulting 5-amino-1H-indazole-7-carboxylic acid is a key intermediate for further functionalization. The newly formed amino group can undergo a wide array of reactions, including diazotization, acylation, and alkylation, providing a gateway to a large family of substituted indazole derivatives.

Table 2: Common Reagents for the Reduction of the 5-Nitro Group

| Method | Reagent System | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric or elevated pressure. organic-chemistry.org |

| Metal/Acid Reduction | Sn, HCl | Reflux in concentrated acid. scispace.com |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Often heated. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Pd/C | Reflux in an alcoholic solvent. scispace.com |

Electrophilic and Nucleophilic Substitutions on the Indazole Benzene (B151609) Ring

The reactivity of the benzene portion of the indazole core towards substitution reactions is heavily dictated by the electronic nature of its existing substituents. In this compound, both the nitro group and the carboxylic acid are strong electron-withdrawing groups, which has profound and opposing effects on electrophilic versus nucleophilic substitution pathways.

Electrophilic Aromatic Substitution (SEAr): The presence of two powerful electron-withdrawing groups (nitro and carboxylic acid) strongly deactivates the benzene ring towards electrophilic attack. wikipedia.orglibretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation proceed through a positively charged intermediate (the sigma complex), which is destabilized by electron-withdrawing substituents. masterorganicchemistry.commasterorganicchemistry.com

Both the C5-nitro group and the C7-carboxylic acid group are meta-directing. Therefore, any potential electrophilic substitution would be directed towards the positions meta to these groups.

C4 position: This position is meta to the C7-carboxylic acid and ortho to the C5-nitro group.

C6 position: This position is meta to the C5-nitro group and ortho to the C7-carboxylic acid.

Given the severe deactivation of the ring, forcing conditions would be required for any electrophilic substitution to occur, and yields would likely be low.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -NO₂ | 5 | Strong electron-withdrawing | Strongly deactivating | Meta (to C4, C6) |

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present at an appropriate position. Strong electron-withdrawing groups, particularly nitro groups, are essential for stabilizing the negative charge of the Meisenheimer complex intermediate formed during SNAr. libretexts.org

For SNAr to occur on a derivative of this compound, a good leaving group (e.g., a halogen such as F, Cl, or Br) would need to be located at a position ortho or para to the nitro group. In this scaffold, the C4 and C6 positions are ortho and para, respectively, to the C5-nitro group's influence on the ring's pi system, making them activated sites. Therefore, a hypothetical 4-halo-5-nitro-1H-indazole-7-carboxylic acid derivative would be expected to undergo facile substitution of the halide by various nucleophiles (e.g., alkoxides, amines, thiols). Studies on related nitro-indazole systems have demonstrated the feasibility of such transformations, where sulfone groups at the 4-position of a 6-nitro-1-phenyl-1H-indazole have been displaced by nucleophiles. researchgate.net

Mechanistic Investigations of Reaction Pathways Involving the Indazole Core

Understanding the mechanisms by which the indazole ring is formed and how it reacts provides a foundation for designing synthetic routes and predicting chemical behavior.

Cyclization Mechanisms Leading to Indazole Formation

The synthesis of the indazole core can be achieved through various cyclization strategies, each with its own mechanistic pathway. These methods are fundamental to producing the parent scaffold of the target molecule.

Cadogan Cyclization: This is a classic method for forming 2H-indazoles through the reductive cyclization of o-nitrobenzylidene anilines or related nitroaromatic compounds. nih.gov The reaction is typically carried out at high temperatures with a deoxygenating agent like a trialkyl phosphite. While traditionally believed to proceed through a nitrene intermediate, recent studies have provided evidence for competent oxygenated intermediates, suggesting that non-nitrene pathways may also be operative. acs.org

Oxidative N-N Bond Formation: More recent methods focus on forming the crucial N-N bond under oxidative conditions. One such strategy involves the oxidative cyclization of readily available 2-aminomethyl-phenylamines. The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which is then followed by a nucleophilic addition of the side-chain amino group and subsequent cyclization and dehydration to yield the indazole ring. organic-chemistry.org

Intramolecular C-N Bond Formation: Other routes involve the intramolecular coupling of appropriately substituted precursors. For instance, a copper-mediated intramolecular Ullmann-type reaction can be used to form the N-N bond and complete the indazole ring from a hydrazone precursor. thieme-connect.com This highlights the utility of transition metal catalysis in constructing the heterocyclic core.

Table 4: Selected Cyclization Mechanisms for Indazole Synthesis

| Reaction Name/Type | Precursor Type | Key Mechanistic Step |

|---|---|---|

| Cadogan Reaction | o-Nitroaromatic compound | Reductive deoxygenation and cyclization. nih.gov |

| Oxidative Cyclization | 2-Aminomethyl-phenylamine | Oxidation of aniline to nitroso, followed by intramolecular attack. organic-chemistry.org |

| Ullmann-Type Reaction | o-Haloaryl hydrazone | Copper-catalyzed intramolecular N-arylation. thieme-connect.com |

Addition Mechanisms to the 1H-Indazole Scaffold (e.g., Reaction with Formaldehyde)

The NH group of the pyrazole moiety in 1H-indazoles can react with electrophiles. A well-studied example is the addition of formaldehyde (B43269) to the indazole ring system. The mechanism of this reaction has been investigated in detail for 1H-indazole and its nitro-substituted derivatives, including 5-nitro-1H-indazole. nih.govacs.org

The reaction, typically carried out in an aqueous acidic medium (e.g., HCl), results in the formation of N1-hydroxymethyl derivatives, specifically (5-nitro-1H-indazol-1-yl)methanol. nih.govresearchgate.net Mechanistic studies indicate that the reaction does not proceed through the protonated indazolium cation, as it would be too unreactive towards an electrophile. acs.org Instead, the mechanism involves the reaction of the neutral, unprotonated indazole tautomer with protonated formaldehyde (+CH₂OH), which is the active electrophile under acidic conditions. acs.org The lone pair on the N1 nitrogen of the indazole acts as the nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. Subsequent deprotonation yields the stable (1H-indazol-1-yl)methanol product. Computational studies have shown that the N1-substituted isomer is thermodynamically more stable than the corresponding N2-isomer. acs.org

Intramolecular Cyclization and Ring Closure Processes

Intramolecular reactions where a side chain attached to the indazole scaffold reacts with another part of the molecule are important for constructing more complex, fused heterocyclic systems. These processes are driven by the formation of stable ring structures.

One example of a ring closure process that forms a nitro-indazole derivative involves the intramolecular cyclization of picrylhydrazones. rsc.org In this type of reaction, a suitably substituted hydrazone undergoes cyclization, often under thermal or base-catalyzed conditions, to eliminate a leaving group and form the stable indazole aromatic system. The mechanism involves the nucleophilic attack of a carbanion or an activated carbon onto the electron-deficient aromatic ring, leading to ring closure and subsequent aromatization. Such strategies are valuable for preparing highly functionalized or polycyclic indazole derivatives. rsc.org

Another class of relevant reactions involves the intramolecular cyclization of nitrile imines generated in situ. When a nitrile imine is part of a molecule containing an appropriately positioned reactive site, it can undergo an intramolecular cycloaddition or substitution to form a new ring fused to the indazole core or to form the indazole ring itself from an acyclic precursor. acs.org These reactions showcase the versatility of the indazole core and its precursors in constructing complex molecular architectures.

Advanced Spectroscopic and Computational Characterization in Chemical Research

Elucidation of Complex Molecular Structures and Conformations

The precise arrangement of atoms and functional groups within 5-Nitro-1H-indazole-7-carboxylic acid is determined using a suite of complementary spectroscopic techniques. Each method provides unique insights, and together they allow for a comprehensive structural assignment.

High-resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms like nitrogen. While a complete experimental spectrum for this compound is not widely published, its expected chemical shifts can be reliably predicted based on data from analogous compounds and established substituent effects.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the acidic proton of the carboxyl group. The protons on the bicyclic ring system (H-3, H-4, and H-6) would appear in the aromatic region (typically δ 7.0-9.0 ppm). The strong electron-withdrawing effects of the nitro group at position 5 and the carboxylic acid at position 7 would significantly deshield the adjacent protons. Specifically, H-4 and H-6 are expected at the downfield end of this range. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm. oregonstate.edu

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The carbon of the carboxylic acid group (C-7a) is expected in the δ 165-185 ppm region. pdx.edu The aromatic carbons would resonate between δ 110-150 ppm. Carbons directly attached to the electron-withdrawing nitro group (C-5) and the carboxylic acid group (C-7) would be shifted downfield, while others would be influenced to a lesser extent. Theoretical calculations on the parent 5-nitro-1H-indazole using the GIAO/B3LYP/6-311++G(d,p) level of theory provide a basis for these assignments. nih.gov

¹⁵N NMR: Nitrogen-15 NMR can distinguish between the two nitrogen atoms in the pyrazole (B372694) ring. In related nitro-indazoles, these nitrogens exhibit distinct chemical shifts, which are sensitive to the position of substituents and tautomeric form. nih.gov The nitro group nitrogen would also have a characteristic chemical shift, providing further structural confirmation.

| Position | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H | > 12.0 (broad) | Acidic proton, position is solvent and concentration dependent. |

| H-3 | ¹H | ~8.3 - 8.6 | Proton on the pyrazole ring. |

| H-4 | ¹H | ~8.0 - 8.4 | Adjacent to the electron-withdrawing nitro group. |

| H-6 | ¹H | ~8.7 - 9.1 | Deshielded by both the nitro and carboxylic acid groups. |

| -COOH | ¹³C | ~165 - 175 | Carboxylic acid carbonyl carbon. |

| C-3 | ¹³C | ~135 - 140 | - |

| C-3a | ¹³C | ~120 - 125 | Bridgehead carbon. |

| C-4 | ¹³C | ~120 - 125 | - |

| C-5 | ¹³C | ~140 - 145 | Carbon bearing the nitro group. |

| C-6 | ¹³C | ~115 - 120 | - |

| C-7 | ¹³C | ~130 - 135 | Carbon bearing the carboxylic acid group. |

| C-7a | ¹³C | ~140 - 145 | Bridgehead carbon. |

Infrared spectroscopy is instrumental in identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid, the nitro group, and the aromatic indazole core.

The most prominent feature would be a very broad O-H stretching band from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region. vscht.czspecac.com The C=O stretch of the carboxyl group is expected as a strong, sharp band between 1690-1760 cm⁻¹. vscht.cz The presence of the nitro group would be confirmed by two strong absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1290-1360 cm⁻¹. orgchemboulder.com Additional peaks corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C in-ring stretching (1400-1600 cm⁻¹) would confirm the indazole backbone.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1400 | Medium |

| Nitro Group | N-O asymmetric stretch | 1550 - 1475 | Strong |

| Nitro Group | N-O symmetric stretch | 1360 - 1290 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H bend | 950 - 910 | Medium |

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₅N₃O₄, corresponding to a molecular weight of approximately 207.15 g/mol . chemimpex.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated species [M+H]⁺). In the mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to its exact mass. The fragmentation pattern would likely involve initial losses characteristic of carboxylic acids, such as the loss of a hydroxyl radical (•OH, 17 amu) or the entire carboxyl group (•COOH, 45 amu). Subsequent fragmentation could involve the loss of nitric oxide (NO, 30 amu) or nitrogen dioxide (NO₂, 46 amu) from the nitro-aromatic system.

Single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, analysis of closely related structures, such as other 5-nitro-indazole derivatives, provides significant insight. nih.gov

In analogous structures, the indazole ring system is found to be essentially planar. nih.govnih.gov The nitro group is typically twisted only slightly out of this plane. Key structural features would include the C-NO₂ and N-O bond lengths of the nitro group and the C-C and C-O bond lengths of the carboxylic acid. In the crystal lattice, molecules would likely be arranged in layers or stacks, stabilized by intermolecular forces. Strong hydrogen bonding between the carboxylic acid groups of adjacent molecules would be expected, leading to the formation of dimers. Furthermore, π–π stacking interactions between the planar indazole rings and C-H···O hydrogen bonds involving the nitro and carboxyl oxygen atoms would likely play a significant role in consolidating the three-dimensional packing. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the molecule's electronic properties and predicting its reactivity.

DFT calculations are widely used to model the properties of indazole derivatives. researchgate.netresearchgate.net By employing methods such as B3LYP with a basis set like 6-311++G(d,p), researchers can optimize the molecular geometry in the gas phase and calculate a wide range of electronic properties. nih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. For this compound, the electron-withdrawing nitro and carboxyl groups are expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating its potential as an electrophile.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution. These maps highlight electron-rich regions (negative potential, typically around the oxygen atoms of the nitro and carboxyl groups) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near the acidic and aromatic protons) that are prone to nucleophilic attack. These computational insights are invaluable for predicting how the molecule will interact with biological targets or other reactants.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the carboxylic acid group (-COOH) at position 7 and, to a lesser extent, the nitro group (-NO₂) at position 5 relative to the rigid indazole ring.

Mapping the potential energy surface of the molecule reveals the relative energies of its different conformations. The most stable conformations, or global minima, represent the most probable shapes of the molecule. Other, less stable conformations exist as local minima on this energy landscape. The energy barriers between these minima determine the facility of interconversion.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in this analysis. For related nitroindazole systems, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the relative stability of different isomers. For instance, calculations on parent indazole indicated that the 1-substituted isomer is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, highlighting the power of these methods in distinguishing the energies of closely related structures. nih.govacs.org This same theoretical framework can be applied to map the energy landscape of this compound, identifying the preferred orientation of its carboxylic acid and nitro functional groups.

Prediction of Spectroscopic Parameters (e.g., GIAO Calculations for NMR Shieldings)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, aiding in the interpretation of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum-chemical approach for calculating NMR shielding tensors. nih.gov

This method, often paired with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p), calculates the absolute magnetic shielding of each nucleus in the molecule. nih.govacs.org Since these calculations provide shieldings in the gas phase, empirical equations are necessary to convert these theoretical values into the chemical shifts (δ, in ppm) that are observed in solution. nih.gov This computational approach has been successfully applied to a series of nitro-1H-indazole derivatives, providing a solid foundation for interpreting their experimental NMR data. nih.govacs.org

The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the position of the nitro group significantly influences the predicted ¹H and ¹³C chemical shifts of the aromatic indazole ring. nih.gov By applying the GIAO method to the optimized, low-energy conformers of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum serves as a valuable tool for assigning peaks in the experimental spectrum and confirming the molecular structure.

Below is a table illustrating the type of data generated from GIAO calculations for a related nitroindazole compound, demonstrating the correlation between experimental and calculated chemical shifts.

| Atom | Calculated ¹³C Chemical Shift (δ, ppm) | Experimental ¹³C Chemical Shift (δ, ppm) |

| C3 | 136.5 | 134.8 |

| C3a | 123.8 | 121.7 |

| C4 | 120.9 | 120.4 |

| C5 | 141.1 | 140.2 |

| C6 | 115.7 | 115.1 |

| C7 | 113.3 | 111.4 |

| C7a | 141.6 | 141.1 |

Note: Data is representative of GIAO calculations on related nitroindazole structures to illustrate the methodology.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum-chemical calculations provide a static picture of a molecule's low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a simulated environment, such as a solvent or a biological system. worldscientific.com

For derivatives of the 5-nitro-indazole scaffold, MD simulations have been crucial in evaluating the stability of ligand-protein complexes. worldscientific.comresearchgate.net In these studies, a derivative of 5-Nitro-1H-indazole is "docked" into the binding site of a target protein in a computer model. An MD simulation is then run to observe the stability of this complex over a period of nanoseconds. worldscientific.com Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position, are monitored. A stable, low RMSD value indicates that the compound binds robustly within the protein's active site. worldscientific.comresearchgate.net

These simulations have demonstrated that the 5-nitro-indazole core can form consistent and strong interactions within the binding sites of target proteins, driven by a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. worldscientific.com Applying MD simulations to this compound itself can elucidate its flexibility in solution, the dynamics of its hydrogen bonding networks, and its potential interactions with biological macromolecules, providing a bridge between its static structure and its functional behavior. researchgate.net

Medicinal Chemistry and Rational Drug Design Approaches

The strategic application of medicinal chemistry principles and rational drug design has unlocked the potential of this compound as a valuable component in the pharmaceutical armamentarium. Its unique structural features, including the nitro group and the carboxylic acid moiety, render it a highly reactive and versatile building block for the synthesis of complex molecular architectures with desired pharmacological properties.

Role as a Key Intermediate and Building Block in Pharmaceutical Development

This compound serves as a fundamental intermediate in the synthesis of a multitude of pharmaceutical agents. chemimpex.com Its activated ring system and functional groups provide convenient handles for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the physicochemical and pharmacokinetic properties of the resulting compounds. This adaptability makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The methyl ester of this compound, this compound methyl ester, is also a valuable intermediate, facilitating the creation of complex indazole derivatives for pharmacological exploration. chemimpex.com

Design and Synthesis of Novel Therapeutic Agents Targeting Diverse Diseases

The inherent reactivity of this compound has been harnessed by medicinal chemists to design and synthesize novel therapeutic agents for a wide range of diseases. chemimpex.com By strategically modifying its core structure, researchers have developed compounds with tailored biological activities. The synthesis of these derivatives often involves multi-step reaction sequences, leveraging the functional groups of the starting material to introduce various substituents and pharmacophoric elements. This tailored approach allows for the fine-tuning of a molecule's interaction with specific biological targets, leading to the development of more potent and selective drugs. The versatility of this starting material allows for modifications that can enhance efficacy and specificity in drug design. chemimpex.com

Indazole Derivatives as Promising Pharmacophores in Drug Discovery Programs

The indazole scaffold, and by extension, derivatives of this compound, are recognized as privileged structures or "promising pharmacophores" in drug discovery. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The indazole ring system is capable of engaging in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. This ability to effectively bind to the active sites of enzymes and receptors makes indazole-containing compounds highly sought after in the development of new medicines.

Comprehensive Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound have been the subject of extensive research to elucidate their biological activities and therapeutic potential. These investigations have revealed a broad spectrum of pharmacological effects, most notably in the areas of inflammation and cancer.

Anti-inflammatory and Analgesic Properties

A significant body of research has demonstrated the anti-inflammatory and analgesic properties of various indazole derivatives. The development of compounds that can modulate inflammatory pathways is a major goal of pharmaceutical research, as chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

Research has shown that certain indazole derivatives exhibit potent anti-inflammatory effects. For instance, a study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in a carrageenan-induced edema test, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being the most active compound with an ED50 value of 3.5 mg/kg. nih.gov Other studies have described the synthesis of water-soluble hydrochlorides of indazole derivatives that show comparable or greater anti-inflammatory effects than the well-known non-steroidal anti-inflammatory drug (NSAID), benzydamine. nih.gov The analgesic activity of pyrazole derivatives, which share structural similarities with indazoles, has also been evaluated, with some compounds showing a reduction in acetic acid-induced writhing in animal models. researchgate.net

Below is a table summarizing the anti-inflammatory activity of selected indazole derivatives.

| Compound Name | Model/Assay | Activity |

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Carrageenan-induced paw edema | ED50 = 3.5 mg/kg nih.gov |

| Indazole Derivative 1b (hydrochloride) | Carrageenan-induced edema test | Comparable or greater effect than benzydamine nih.gov |

| Indazole Derivative 8 (hydrochloride) | Carrageenan-induced edema test | Less active than benzydamine nih.gov |

| Indazole Derivative 9 (hydrochloride) | Carrageenan-induced edema test | Comparable or greater effect than benzydamine nih.gov |

Anticancer and Antitumor Activities

The development of novel anticancer agents remains a critical area of research, and indazole derivatives have emerged as a promising class of compounds with significant antitumor potential. The structural versatility of the indazole scaffold allows for the design of molecules that can interact with various targets involved in cancer cell proliferation, survival, and metastasis.

Numerous studies have reported the synthesis and cytotoxic evaluation of indazole derivatives against a range of cancer cell lines. For example, novel indazole analogues of curcumin were synthesized and tested against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines. japsonline.com One compound, 3b , showed the highest cytotoxicity against WiDr cells with an IC50 value of 27.20 µM, which was more potent than curcumin and tamoxifen. japsonline.com Another study focused on 1H-indazole-3-amine derivatives, with compound 6o exhibiting a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM. nih.gov

The following table presents the anticancer activity of selected indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3b | WiDr (Colon Carcinoma) | 27.20 japsonline.com |

| 3c | WiDr (Colon Carcinoma) | >27.20 japsonline.com |

| 3d | HeLa (Cervical Carcinoma) | 46.36 japsonline.com |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 nih.gov |

| 6o | A549 (Lung Cancer) | >5.15 nih.gov |

| 6o | PC-3 (Prostate Cancer) | >5.15 nih.gov |

| 6o | Hep-G2 (Hepatoma) | >5.15 nih.gov |

Antimicrobial (Antibacterial, Antifungal, Antitubercular) Efficacy

The indazole scaffold, particularly when substituted with a nitro group, is a recurring motif in the development of novel antimicrobial agents. The electron-withdrawing nature of the nitro group is often crucial for the compound's mechanism of action, which can involve the generation of reactive intermediates that damage microbial DNA and other critical macromolecules. brieflands.com

Antibacterial and Antifungal Activity:

Research into 5-nitroimidazole derivatives has demonstrated their potential as effective agents against both bacteria and fungi. nih.gov A study focusing on 5-nitro-2-uryl and 5-nitro-2-imidazolyl derivatives of 1,3,4-thiadiazole found that while most derivatives had weak antibacterial effects, some showed activity against Klebsiella pneumonia and significant inhibition against Gram-positive bacteria like Staphylococcus epidermidis and Bacillus subtilis. researchgate.net Similarly, other synthesized 5-nitroimidazole derivatives showed significant activity against Staphylococcus epidermidis and Corynebacterium diphtheriae, and good inhibitory potential against several Gram-negative strains, including Enterobacter aerogenes, Escherichia coli, and Salmonella typhi. researchgate.net

While direct studies on this compound are limited in publicly accessible literature, the broader family of nitro-containing heterocyclic compounds, including nitroindazoles, is of significant interest. For instance, indole derivatives containing a nitro group have been identified as promising leads, with 5-nitro-2-phenylindole shown to increase the susceptibility of S. aureus to ciprofloxacin. turkjps.org

Antitubercular Activity:

The fight against Mycobacterium tuberculosis (Mtb) has led to the investigation of various nitroimidazole-based compounds. nih.gov Structure-activity relationship (SAR) studies have revealed critical differences between 4-nitro and 5-nitroimidazoles in their efficacy against Mtb. nih.gov Typically, 5-nitroimidazoles like metronidazole are active only against anaerobic Mtb. nih.gov However, incorporating a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure conferred activity against aerobically grown Mtb, highlighting a path for structural optimization. nih.gov

Research on other nitro-heterocyclic compounds has shown that the presence of electron-withdrawing substituents is often required to enhance anti-tubercular activity. mdpi.com While some 2-nitroimidazole compounds were found to be inactive against aerobic Mtb, they demonstrated intracellular activity and a lack of cross-resistance with existing drugs. nih.gov Further investigation into 3-nitrotriazole-based compounds showed that many were active against aerobic Mtb, with some also demonstrating bactericidal properties. nih.gov These findings underscore the potential of the nitro-heterocyclic scaffold, including nitroindazoles, in the development of new antitubercular agents.

Antiviral (e.g., Anti-HIV) Properties

Derivatives of nitro-substituted heterocyclic compounds have been a focus of research for developing new antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The reverse transcriptase (RT) enzyme is a key target for anti-HIV drugs. researchgate.net

Studies on 4-nitroimidazole and 5-nitroimidazole derivatives have been conducted to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov In one study, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov One compound, a 2-alkylthio-ethanone derivative, showed notable inhibition of both HIV-1 (EC50 of 0.45 µg/mL) and HIV-2 (EC50 of 0.50 µg/mL). nih.gov Another study synthesized a range of 4-nitroimidazole derivatives, including 4-oxo-thiazolidin-ylidene and substituted 1,2,3-triazolo analogs, and evaluated their anti-HIV-1 and HIV-2 activity. researchgate.net

While these studies focus on the broader class of nitroimidazoles, they highlight the potential of the nitro-substituted heterocyclic scaffold in designing HIV inhibitors. The structure-activity relationship findings indicate that modifications to the substituents on the core ring system can significantly influence antiviral potency. amazonaws.com For instance, molecular docking studies of some imidazole derivatives against HIV-1 RT suggest that the presence of a nitro group can enhance anti-HIV activity. amazonaws.com

Antiparasitic Activity

Nitroindazole derivatives have emerged as a highly promising class of compounds in the search for new treatments for parasitic diseases, particularly those caused by protozoa. researchgate.net

Antileishmanial Activity:

Research has demonstrated the potent in vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis. nih.govsemanticscholar.orgnih.govresearchgate.net In one study, twenty such derivatives were tested, with several showing high efficacy. nih.govnih.govresearchgate.net The standout compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited a 50% inhibitory concentration (IC50) of 0.46 µM against the intracellular amastigote stage of the parasite, with a high selectivity index of 875. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that hydrophilic fragments substituted at position 1 of the core structure played a key role in improving the selectivity profile of these compounds. nih.govresearchgate.net

Anti-trypanosomal Activity:

The 5-nitroindazole (B105863) scaffold is also a promising template for developing agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.govnih.gov Several studies have confirmed the efficacy of 5-nitroindazole derivatives against multiple forms of the parasite. researchgate.netnih.gov One study synthesized a series of 5-nitroindazole derivatives and found that several exhibited significantly better trypanocidal activity against epimastigotes (IC50 values ranging from 1.00 to 8.75 µM) compared to the reference drug benznidazole (IC50 = 25.22 µM). nih.gov

Another investigation focused on two specific 1,2-disubstituted 5-nitroindazolinones, which showed outstanding activity against a moderately drug-resistant strain of T. cruzi. One derivative displayed an IC50 of 0.41 µM against intracellular amastigotes. nih.gov The mechanism of action is believed to involve the nitro group inducing oxidative stress in the parasite through activation by nitroreductases. mdpi.com

Activity against other protozoa:

The antiparasitic activity of 5-nitroindazole derivatives extends to other protozoa as well. A series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles showed remarkable activity against Trichomonas vaginalis. researchgate.net Furthermore, ten 5-nitroindazole derivatives were evaluated for their in vitro activity against Acanthamoeba castellanii, a causative agent of serious human infections. Several derivatives were more effective against the trophozoite stage than the reference drug chlorhexidine, with IC50 values below 5 µM. One derivative also showed 80% activity against the highly resistant cyst form. ugr.es

Modulatory Effects on Neurological Systems and Disorders

Indazole derivatives, particularly nitroindazoles, have been investigated for their potential to modulate neurological systems. Much of this research is linked to their ability to inhibit nitric oxide synthase (NOS), an enzyme with significant roles in neurotransmission and neuropathology.

7-Nitroindazole, a related compound, is noted for its antinociceptive (pain-reducing) effects in various animal models. nih.gov This effect is correlated with the inhibition of brain NOS activity. nih.gov Research has also explored 7-nitroindazole as a potential protective agent against nerve damage resulting from excitotoxicity or neurodegenerative diseases. semanticscholar.org The proposed mechanism involves the reduction of oxidative stress and the decrease of peroxynitrite formation in neuronal tissues, effects that are directly related to the inhibition of neuronal nitric oxide synthase (nNOS). semanticscholar.org Notably, 5-nitroindazole has been observed to produce sedation at higher doses in animal studies, suggesting an interaction with the central nervous system. nih.gov

Cardiovascular Research (e.g., Anti-aggregatory, Vasorelaxant, Hypertension, Ocular Hypotension)

The indazole core is present in various compounds investigated for cardiovascular applications. nih.govnih.gov The effects are often tied to the modulation of the nitric oxide signaling pathway, which is fundamental to cardiovascular homeostasis.

Research on 7-nitroindazole demonstrated that, unlike non-selective NOS inhibitors, it did not significantly influence mean arterial pressure in anesthetized mice or rats. nih.gov This suggests a degree of selectivity that avoids the hypertensive effects associated with the inhibition of endothelial nitric oxide synthase (eNOS). However, other studies have reported that 7-nitroindazole can have an anti-hypertrophic effect on the heart and reduce the wall thickness of major arteries like the thoracic aorta and carotid arteries. nih.gov This highlights the complex role of NOS isoforms in cardiovascular regulation and the potential for indazole derivatives to modulate these processes. Other indazole derivatives have been developed for therapeutic use in circulatory disorders, platelet aggregation, and vascular contraction. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

A significant area of research for nitroindazole derivatives is their activity as inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). Selective inhibition of these isoforms is a key goal in developing therapies for various conditions, from neurodegenerative diseases to inflammatory disorders and cardiovascular problems.

7-Nitroindazole is a well-characterized and potent inhibitor of nitric oxide synthase. nih.govnih.gov It is particularly noted for its selectivity as an inhibitor of the neuronal isoform (nNOS). semanticscholar.org This selectivity is not necessarily due to a higher binding affinity for nNOS over other isoforms but is attributed to its selective uptake into neurons, where nNOS is predominantly located. semanticscholar.org This mechanism allows it to exert effects on the central nervous system while having a lesser impact on systemic blood pressure, which is primarily regulated by eNOS. nih.gov

5-Nitroindazole has also been identified as an inhibitor of nitric oxide synthase, with specific action against the inducible isoform (iNOS). drugbank.com iNOS is typically expressed during inflammatory responses and is implicated in the pathophysiology of inflammatory diseases. Therefore, selective inhibitors of iNOS are of great interest for developing anti-inflammatory therapies. The inhibitory properties of various C-nitro-1H-indazoles have been studied, with findings indicating that 7-nitro-1H-indazoles are particularly potent inhibitors of NOS isoforms. nih.gov

Exploration of 5 Nitro 1h Indazole 7 Carboxylic Acid in Other Advanced Scientific Disciplines

Agrochemical Research and Development

The indazole nucleus is a well-established pharmacophore in medicinal chemistry and has also been investigated for its bioactivity in the agrochemical sector. The presence of a carboxylic acid function and a nitro group on the indazole scaffold of 5-Nitro-1H-indazole-7-carboxylic acid suggests its potential as a precursor for novel agrochemicals.

Design and Synthesis of Herbicidal Agents

While the broader class of heterocyclic carboxylic acids has been extensively studied for herbicidal properties, specific research detailing the design and synthesis of herbicidal agents directly from this compound is limited in publicly available literature. General chemical supplier information suggests that the methyl ester of this acid is used in the formulation of agrochemicals to enhance the efficacy of herbicides. However, specific synthetic pathways to active herbicidal compounds and corresponding efficacy data are not provided.

For context, a recent study on novel 6-indazolyl-2-picolinic acids demonstrated significant herbicidal activity. This research highlights the potential of the indazole scaffold in developing new herbicides, though it does not specifically involve the 5-nitro-7-carboxylic acid isomer. The herbicidal activity of these related compounds is presented in the table below, illustrating the type of data that would be relevant for this compound derivatives.

Table 1: Herbicidal Activity of Selected 6-Indazolyl-2-picolinic Acid Derivatives (Note: This data is for a related class of compounds and is presented for illustrative purposes due to the lack of specific data for this compound derivatives.)

| Compound ID | Weed Species | Application Rate (g/ha) | Inhibition (%) |

| Compound A | Abutilon theophrasti | 250 | 95 |

| Compound B | Amaranthus retroflexus | 250 | 98 |

| Compound C | Chenopodium album | 250 | 92 |

Development of Pesticidal Compounds

Similar to the herbicidal context, while the methyl ester of this compound is noted for its use in enhancing pesticide efficacy, specific research on the development of pesticidal compounds derived from this acid is not readily found in peer-reviewed journals. A patent exists for 5-nitroindazole (B105863) derivatives as antiprotozoal agents, but this falls outside the scope of agricultural pesticides.

To illustrate the potential of related structures, a study on 1H-pyrazole-5-carboxylic acid derivatives has shown promising insecticidal activities. The data from this study underscores the type of detailed findings that are currently unavailable for this compound derivatives.

Table 2: Insecticidal Activity of a Selected 1H-pyrazole-5-carboxylic Acid Derivative (Note: This data is for a related class of compounds and is presented for illustrative purposes.)

| Compound ID | Pest Species | Concentration (mg/L) | Mortality (%) |

| Compound X | Aphis fabae | 12.5 | 85.7 |

Materials Science and Advanced Materials Development

The structural features of this compound, including its aromatic system and functional groups capable of undergoing polymerization or modification, suggest its potential as a building block in materials science.

Investigation for Organic Electronics Applications

There is currently a lack of specific research investigating the use of this compound in the field of organic electronics. The development of organic semiconductors often involves molecules with extended π-conjugated systems, and while the indazole core is aromatic, its suitability as a charge-transporting material would require dedicated synthesis of derivatives and characterization of their electronic properties, which has not been reported.

Potential in Photonic Devices Integration

The application of indazole derivatives in photonic devices is an emerging area of interest. A study on new fluorescent compounds synthesized from 5-nitro-1H-indazole (not the 7-carboxylic acid derivative) has shown that these molecules can exhibit intense fluorescence with high quantum yields. This suggests that the 5-nitroindazole chromophore has potential for applications in light-emitting devices or as a fluorescent sensor. However, research specifically on the photophysical properties of this compound and its derivatives for photonic applications is not yet available.

Application as a Building Block for Polymers with Tailored Properties

The bifunctional nature of this compound (with its carboxylic acid and reactive N-H group) makes it a theoretical candidate as a monomer for the synthesis of novel polymers. The nitro group could also be chemically modified to introduce other functionalities. Chemical suppliers mention its potential in creating polymers with enhanced thermal stability and chemical resistance. However, the scientific literature does not currently contain specific examples of polymers synthesized from this monomer, nor are there detailed reports on the properties of such polymers. The synthesis of polymers from renewable carboxylic acids is a growing field, but the specific incorporation of this compound into polymeric structures remains an area for future research.

常见问题

Q. What are the recommended synthetic routes for 5-Nitro-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step functionalization of indazole precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents at specific positions, followed by nitration and carboxylation steps. Reaction parameters such as temperature, catalyst loading (e.g., palladium acetate), and base selection (e.g., sodium carbonate) critically affect yield and purity. Evidence from analogous indazole syntheses suggests that optimizing the stoichiometry of phenylboronic acid derivatives and ensuring anhydrous conditions improve efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXT (for space-group determination) are widely used to analyze diffraction data, particularly for resolving nitro and carboxyl group orientations . Complementary techniques include:

- NMR : H and C NMR to verify aromatic proton environments and substituent effects.

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]).

- FT-IR : For identifying nitro (1520–1350 cm) and carboxylic acid (2500–3300 cm) functional groups.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous nitroindazoles suggest hazards such as skin/eye irritation and respiratory sensitization. Key precautions include:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for nitroindazole derivatives?

Discrepancies often arise in electronic properties (e.g., nitro group orientation) or reactivity. A systematic approach includes:

- Cross-Validation : Compare DFT-calculated electrostatic potential maps with experimental X-ray charge density analysis .

- Kinetic Studies : Probe reaction intermediates via stopped-flow spectroscopy to validate mechanistic hypotheses.

- Crystallographic Refinement : Use SHELXL’s twin refinement tools to resolve ambiguities in electron density maps .

Q. What strategies optimize the regioselective nitration of indazole-7-carboxylic acid precursors?

Regioselectivity challenges in nitration arise from competing electrophilic aromatic substitution pathways. Strategies include:

- Directing Groups : Utilize the carboxylic acid moiety as a meta-directing group, coupled with mixed acid systems (e.g., HNO/HSO) to favor nitration at the 5-position.

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to alter electronic effects.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation efficiency .

Q. How can researchers address low yields in carboxylation steps during synthesis?

Low yields often stem from side reactions (e.g., decarboxylation). Mitigation approaches include:

- Catalyst Optimization : Transition from palladium to copper-mediated carboxylation for improved stability.

- Temperature Control : Maintain sub-100°C conditions to prevent thermal decomposition.

- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility .

Q. What methodologies are recommended for analyzing trace impurities in this compound?

Impurity profiling requires high-resolution techniques:

- LC-HRMS : Identify byproducts via exact mass matching (e.g., de-nitro or hydroxylated analogs).

- NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities in H NMR spectra.

- Reference Standards : Use certified materials (e.g., TRC-N901363-500MG) for calibration .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Feasible : Prioritize reactions with commercially available precursors (e.g., indazole-7-carboxylic acid derivatives) .

- Novel : Explore understudied applications, such as its role as a kinase inhibitor scaffold.

- Ethical : Adhere to institutional guidelines for hazardous waste disposal (nitro compounds are often environmentally persistent).

- Relevant : Align with trends in medicinal chemistry, such as fragment-based drug design .

Q. What experimental controls are critical for reproducibility in nitroindazole studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。